Cas no 75098-40-7 (2-(Methylamino)butane Hydrochloride)

2-(Methylamino)butane Hydrochloride is a chemical compound primarily used in pharmaceutical and organic synthesis applications. Its hydrochloride salt form enhances stability and solubility, making it suitable for controlled reactions and formulation processes. The compound features a secondary amine group, which allows for versatile reactivity in alkylation and acylation reactions. Its well-defined structure ensures consistent performance in synthetic pathways, particularly in the production of specialized intermediates. The hydrochloride derivative also improves handling and storage characteristics compared to the free base. This compound is typically employed in research and industrial settings where precise amine functionalization is required. Proper safety protocols should be followed due to its potential irritant properties.
2-(Methylamino)butane Hydrochloride structure
75098-40-7 structure
Product Name:2-(Methylamino)butane Hydrochloride
CAS No:75098-40-7
MF:C5H14ClN
MW:123.624360561371
CID:90656
PubChem ID:21273362
Update Time:2025-10-31

2-(Methylamino)butane Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-2-butylamine hydrochloride
    • 2-(Methylamino)butane hydrochloride
    • N-methylbutan-2-amine,hydrochloride
    • butan-2-yl(methyl)amine hydrochloride
    • methyl(sec-butyl)amine hydrochloride
    • N-methyl 2-butanamine hydrochloride
    • N-methyl-sec-butylamine hydrochloride
    • FS-6485
    • SCHEMBL3798211
    • N-methylbutan-2-amine;hydrochloride
    • ICBNZSHUWSBMCL-UHFFFAOYSA-N
    • 75098-40-7
    • AKOS008066726
    • MFCD07777098
    • N-Methylbutan-2-aminehydrochloride
    • DTXSID60611858
    • N-methyl-2-butanamine hydrochloride
    • N-Methylbutan-2-amine--hydrogen chloride (1/1)
    • 2-(Methylamino)butane hydrochloride, AldrichCPR
    • Z594038230
    • N-Methylbutan-2-amine hydrochloride
    • (butan-2-yl)(methyl)amine hydrochloride
    • FT-0693766
    • EN300-45038
    • CS-0249746
    • N-Methyl-2-butanamine HCl
    • 2-(Methylamino)butane Hydrochloride
    • MDL: MFCD07777098
    • Inchi: 1S/C5H13N.ClH/c1-4-5(2)6-3;/h5-6H,4H2,1-3H3;1H
    • InChI Key: ICBNZSHUWSBMCL-UHFFFAOYSA-N
    • SMILES: Cl.N(C)C(C)CC

Computed Properties

  • Exact Mass: 123.08100
  • Monoisotopic Mass: 123.0814771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 27.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Color/Form: White powder
  • Melting Point: 76-82℃
  • Boiling Point: 125.7°C at 760 mmHg
  • Flash Point: 29.8°C
  • Solubility: Soluble in hydrochloric acid.
  • PSA: 12.03000
  • LogP: 2.19720
  • Sensitiveness: Hygroscopic
  • Solubility: Soluble in water.

2-(Methylamino)butane Hydrochloride Security Information

2-(Methylamino)butane Hydrochloride Customs Data

  • HS CODE:2921199090
  • Customs Data:

    China Customs Code:

    2921199090

    Overview:

    2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on 2-(Methylamino)butane Hydrochloride

Professional Introduction to 2-(Methylamino)butane Hydrochloride (CAS No. 75098-40-7)

2-(Methylamino)butane Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 75098-40-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, a hydrochloride salt of 2-(methylamino)butane, has garnered attention due to its versatile applications in medicinal chemistry and as an intermediate in the synthesis of more complex molecules. The structural features of this compound, characterized by a secondary amine functionality and a four-carbon alkyl chain, make it a valuable building block for the development of novel therapeutic agents.

The structure of 2-(methylamino)butane Hydrochloride consists of a butyl chain with a methylamino group attached to the second carbon atom. This configuration imparts unique chemical properties that are exploited in various synthetic pathways. The presence of both an amine and a hydrochloride moiety enhances its solubility in polar solvents, making it particularly useful in solution-phase reactions. Furthermore, the secondary amine can participate in hydrogen bonding and coordination interactions, which are critical for drug-receptor binding affinity.

In recent years, 2-(methylamino)butane Hydrochloride has been extensively studied for its potential role in the development of pharmacological agents. Its structural motif is reminiscent of several pharmacologically active compounds, suggesting that it could serve as a precursor or analog in drug design. For instance, derivatives of this compound have been explored as potential ligands for G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes and are targeted by a large number of drugs.

One of the most compelling aspects of 2-(methylamino)butane Hydrochloride is its utility in the synthesis of chiral compounds. The asymmetry introduced by the secondary amine allows for the preparation of enantiomerically pure derivatives, which are often required for optimal pharmacological activity. Researchers have leveraged this property to develop enantiomerically enriched libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates.

Recent advancements in computational chemistry have further highlighted the importance of 2-(methylamino)butane Hydrochloride as a key intermediate. Molecular modeling studies have demonstrated that this compound can serve as a scaffold for designing molecules with enhanced binding affinity and selectivity. By modifying its substituents, chemists can fine-tune its interactions with biological targets, leading to more effective therapeutic agents.

The pharmaceutical industry has also shown interest in 2-(methylamino)butane Hydrochloride due to its potential applications in central nervous system (CNS) drug discovery. The compound’s ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it an attractive candidate for treating neurological disorders. Preclinical studies have begun to explore its efficacy in models of depression, anxiety, and pain management, providing preliminary evidence for its therapeutic potential.

Another area where 2-(methylamino)butane Hydrochloride has found utility is in the field of organic synthesis methodologies. Its reactivity as an amine allows it to participate in various transformations, including nucleophilic substitutions, condensations, and cyclizations. These reactions are fundamental to constructing complex molecular architectures, making this compound an indispensable tool for synthetic chemists.

The production and handling of 2-(methylamino)butane Hydrochloride must be conducted under controlled conditions to ensure safety and purity. While it is not classified as a hazardous material under standard regulations, proper laboratory practices must be followed to minimize exposure risks. Storage conditions should be carefully monitored to prevent degradation, particularly when exposed to moisture or air.

Quality control measures are essential when working with 2-(methylamino)butane Hydrochloride. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to verify its identity and purity. These methods provide confidence that the compound meets the stringent requirements for pharmaceutical applications.

The future prospects for 2-(methylamino)butane Hydrochloride appear promising, with ongoing research exploring new synthetic routes and applications. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to novel derivatives with improved pharmacological properties. As our understanding of molecular interactions deepens, compounds like 75098-40-7 will continue to play a pivotal role in advancing drug discovery and development.

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